2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid
Description
This compound is a tripeptide derivative featuring a central (2S)-2-amino-3-(1H-indol-3-yl)propanoyl core, linked to two glycine residues via acetyl-amino bridges, and terminating in an acetic acid group.
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c18-6-14(23)22-13(17(27)21-8-15(24)20-9-16(25)26)5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,13,19H,5-6,8-9,18H2,(H,20,24)(H,21,27)(H,22,23)(H,25,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSNQAKIOXZJMH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427215 | |
| Record name | CTK0I7290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24591-52-4 | |
| Record name | CTK0I7290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, tryptophan, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated for the remaining glycine residues.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid can undergo various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are used for coupling reactions during peptide synthesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of radical cations and deprotonated forms .
Scientific Research Applications
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and reactions.
Biology: The peptide is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of new materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid involves its interaction with specific molecular targets. The tryptophan residue plays a crucial role in binding to receptors or enzymes, facilitating various biochemical processes. The peptide can act as a substrate for proteolytic enzymes, leading to the formation of smaller bioactive peptides .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid, often referred to as a derivative of indole and amino acid structures, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 363.38 g/mol. The structure features multiple functional groups that are pivotal in its interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:
- Neurokinin Receptors : It acts as an antagonist to neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are involved in pain modulation and inflammatory responses. By inhibiting these receptors, the compound may alleviate pain and reduce inflammation.
- Indole Derivatives : The indole moiety in its structure suggests potential interactions with serotonin receptors, influencing mood and anxiety levels .
- Amino Acid Conjugation : The presence of amino acid segments allows for possible metabolic transformations that can lead to the formation of biologically active metabolites, enhancing its therapeutic profile .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antinociceptive Effects : Studies indicate that compounds with similar structures can exhibit significant antinociceptive properties in animal models. This suggests potential applications in pain management.
- Anti-inflammatory Properties : The ability to modulate neurokinin receptor activity points towards a role in reducing inflammation, making it a candidate for treating inflammatory diseases .
- Antioxidant Activity : Some derivatives have shown potential antioxidant effects, which could contribute to cellular protection against oxidative stress .
Case Studies
Several studies have evaluated the efficacy of this compound or similar analogs:
- Pain Management Study : A study involving animal models demonstrated that administration of the compound resulted in reduced pain response compared to control groups. This supports its potential use as an analgesic agent.
- Inflammation Model : In a controlled experiment, the compound was shown to significantly decrease inflammatory markers in subjects exposed to inflammatory stimuli, indicating its therapeutic potential in treating conditions like arthritis .
- Neuroprotective Effects : Research exploring the neuroprotective properties of indole derivatives found that certain modifications could enhance cognitive function and protect against neurodegenerative conditions .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
